N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide

Catalog No.
S2996992
CAS No.
1982260-18-3
M.F
C14H14N2O2
M. Wt
242.278
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxa...

CAS Number

1982260-18-3

Product Name

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide

IUPAC Name

N-(2,6-dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide

Molecular Formula

C14H14N2O2

Molecular Weight

242.278

InChI

InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)13(9)16-14(18)11-7-4-8-12(17)15-11/h3-8H,1-2H3,(H,15,17)(H,16,18)

InChI Key

RLTMFMKUMLGROY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=O)N2

Solubility

not available
  • Medicinal Chemistry: The presence of a pyridine ring and a carboxamide group suggests potential for N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide to be investigated for its medicinal properties. Pyridine and carboxamide moieties are found in many bioactive molecules [, ]. Further research would be needed to determine if this compound has any specific biological activity.
  • Material Science: The aromatic rings and amide linkage could impart interesting physical properties, making N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide a candidate for material science research. For example, it could be investigated for applications in organic electronics or polymer chemistry.

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide is a chemical compound with the molecular formula C14H14N2O2C_{14}H_{14}N_{2}O_{2} and a molecular weight of approximately 242.28 g/mol. This compound features a pyridine ring substituted with a carboxamide group and a 2,6-dimethylphenyl moiety, which contributes to its unique chemical properties. The presence of the carbonyl and amide functionalities suggests potential reactivity in various chemical transformations.

  • Oxidation: The compound can be oxidized to form hydroxylated derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring or the phenyl group are replaced with other groups, utilizing reagents such as halogens or alkylating agents .

Research indicates that N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide exhibits significant biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties. The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, which modulate their activity and influence various biological pathways .

The synthesis of N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide typically involves the following steps:

  • Starting Materials: The synthesis often begins with 2,6-dimethylaniline and a pyridine derivative.
  • Acylation Reaction: The acylation of 2,6-dimethylaniline with a pyridine-2-carboxylic acid derivative is a common method to form the desired product. This reaction is usually conducted under controlled conditions in the presence of suitable catalysts and solvents to enhance yield and purity.
  • Purification: Post-reaction purification may involve recrystallization or chromatography to isolate the final product .

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide has diverse applications in several fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is investigated for its potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
  • Medicine: Ongoing research aims to explore its role as an intermediate or active ingredient in drug development.
  • Industry: It is utilized in producing specialty chemicals and materials with specific properties .

Studies on N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide's interactions indicate that it may bind to various biological targets, influencing their activity. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses. Further research is required to identify specific molecular pathways impacted by this compound .

Several compounds share structural similarities with N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide:

Compound NameStructureUnique Features
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamideStructureContains a piperazine ring
N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amineStructureDifferent heterocyclic structure
N-(4-Methylphenyl)-6-oxo-1H-pyridine-2-carboxamideStructureVariation in phenyl substitution

Uniqueness

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide stands out due to its specific substitution pattern on the pyridine ring and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties that make it valuable for various research applications .

XLogP3

2

Dates

Modify: 2023-07-24

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